AMG 579 Subnanomolar PDE10A Potency: 0.1 nM IC50 vs. PF-2545920 and TAK-063
AMG 579 demonstrates superior potency against human PDE10A compared to both PF-2545920 (Mardepodect) and TAK-063 (Balipodect) in enzymatic inhibition assays [1]. AMG 579 exhibits an IC50 of 0.1 nM, which is 3.7-fold more potent than PF-2545920 (IC50 0.37 nM) and 3-fold more potent than TAK-063 (IC50 0.3 nM) . This potency advantage is maintained across multiple biochemical readouts including Ki determination (0.3 nM) and substrate-specific inhibition of cAMP hydrolysis (IC50 0.9 nM) and cGMP hydrolysis (IC50 1.2 nM) [1].
| Evidence Dimension | PDE10A enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.1 nM |
| Comparator Or Baseline | PF-2545920: IC50 = 0.37 nM; TAK-063: IC50 = 0.3 nM |
| Quantified Difference | 3.7-fold more potent than PF-2545920; 3-fold more potent than TAK-063 |
| Conditions | Human recombinant PDE10A enzymatic assay |
Why This Matters
Subnanomolar potency enables lower compound usage per experiment, reducing cost-per-assay and minimizing potential off-target effects at higher concentrations.
- [1] Hu E, Chen N, Bourbeau MP, Harrington PE, Biswas K, Kunz RK, et al. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). J Med Chem. 2014 Aug 14;57(15):6632-41. View Source
